5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline
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Overview
Description
5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline: is a chemical compound with the molecular formula C13H22BrNOSi . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a tert-butyldimethylsilyloxy group at the 2-position. This compound is often used in organic synthesis and various research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the 5-position.
Protection: The amino group of the brominated aniline is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyloxy group.
Methylation: The protected brominated aniline is then methylated to introduce the methylene group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are used for deprotection.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Corresponding quinones or nitro derivatives.
Reduction Products: Amines or hydroxyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the tert-butyldimethylsilyloxy group play crucial roles in its reactivity. The compound can interact with molecular targets through nucleophilic substitution, oxidation, and reduction pathways, leading to the formation of various products .
Comparison with Similar Compounds
5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrimidine: Similar structure but with a pyrimidine ring.
4-((tert-Butyldimethylsilyloxy)methyl)aniline: Similar structure but with the tert-butyldimethylsilyloxy group at the 4-position.
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar functional groups but with a different core structure.
Uniqueness: 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUZQAWOYLYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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